(S)-(+)-2-Methylbutyl methanesulfonate
Overview
Description
(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with the molecular formula CH₃SO₃CH₂CH(CH₃)C₂H₅. It is known for its use in organic synthesis, particularly due to its exceptional chiral auxiliary properties. This compound is often utilized in the preparation of various enantiomerically pure compounds, making it valuable in the field of asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-2-Methylbutyl methanesulfonate can be synthesized through the reaction of (S)-(+)-2-Methylbutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Methylbutyl methanesulfonate primarily undergoes nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form (S)-(+)-2-Methylbutanol and methanesulfonic acid.
Major Products
Alkylation Products: When reacted with alkoxides, the major products are ethers.
Thioether Formation: Reaction with thiolates yields thioethers.
Amination Products: Reaction with amines produces amines with the corresponding alkyl group.
Scientific Research Applications
(S)-(+)-2-Methylbutyl methanesulfonate is widely used in scientific research due to its chiral properties. Some of its applications include:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Pharmaceutical Research: Employed in the synthesis of chiral drugs and intermediates.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and chiral recognition processes.
Industrial Applications: Used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Methylbutyl methanesulfonate involves the nucleophilic attack on the carbon atom bonded to the methanesulfonate group. The methanesulfonate group acts as a leaving group, facilitating the formation of a new bond between the nucleophile and the carbon atom. This mechanism is common in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Isopropyl methanesulfonate
- Butyl methanesulfonate
Uniqueness
(S)-(+)-2-Methylbutyl methanesulfonate is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Unlike its achiral counterparts, this compound can induce chirality in the products, making it essential for the synthesis of enantiomerically pure compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its chiral properties and reactivity make it a valuable reagent in the synthesis of enantiomerically pure compounds, contributing to advancements in various scientific fields.
Properties
IUPAC Name |
[(2S)-2-methylbutyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBAERELZGEAJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577006 | |
Record name | (2S)-2-Methylbutyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104418-40-8 | |
Record name | (2S)-2-Methylbutyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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